An In-depth Technical Guide to N-methyl-2-thiophen-2-ylacetamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-methyl-2-thiophen-2-ylacetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-thiophen-2-ylacetamide is a fascinating molecule that belongs to the class of thiophene-containing amides. The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1] Amide functionalities are fundamental building blocks of peptides and proteins and are prevalent in numerous pharmaceuticals.[2] The combination of these two moieties in N-methyl-2-thiophen-2-ylacetamide suggests a high potential for this compound in various scientific and industrial applications, ranging from drug discovery to the development of novel organic materials.[2][3]
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of N-methyl-2-thiophen-2-ylacetamide. It is designed to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively work with this compound.
Chemical Structure and Properties
N-methyl-2-thiophen-2-ylacetamide possesses a core structure consisting of a thiophene ring linked via a methylene bridge to an N-methyl amide group.
Systematic Name: N-methyl-2-(thiophen-2-yl)acetamide
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| SMILES | CNC(=O)Cc1cccs1 |
| InChI | InChI=1S/C7H9NOS/c1-8-7(9)5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H,8,9) |
Synthesis of N-methyl-2-thiophen-2-ylacetamide
The synthesis of N-methyl-2-thiophen-2-ylacetamide is most effectively achieved through a two-step process involving the activation of the carboxylic acid precursor, 2-thiopheneacetic acid, followed by amidation with methylamine.[2][4]
Part 1: Activation of 2-Thiopheneacetic Acid
The carboxylic acid is converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This is a standard and efficient method for activating carboxylic acids for subsequent nucleophilic acyl substitution.[4]
Reaction:
Figure 1: Activation of 2-Thiopheneacetic Acid.
Part 2: Amidation with Methylamine
The resulting 2-thiopheneacetyl chloride is then reacted with methylamine to form the desired N-methyl-2-thiophen-2-ylacetamide. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[5]
Reaction:
Figure 2: Amidation to form the target molecule.
Detailed Experimental Protocol
Materials:
-
2-Thiopheneacetic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (40% solution in water or as a gas)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Activation of 2-Thiopheneacetic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiopheneacetic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-thiopheneacetyl chloride as an oil. This intermediate is typically used in the next step without further purification.
-
-
Amidation:
-
In a separate flask, dissolve methylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-thiopheneacetyl chloride from the previous step in anhydrous THF.
-
Slowly add the solution of 2-thiopheneacetyl chloride to the cooled methylamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-thiophen-2-ylacetamide.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-methyl-2-thiophen-2-ylacetamide.[6]
-
Characterization of N-methyl-2-thiophen-2-ylacetamide
The structure and purity of the synthesized N-methyl-2-thiophen-2-ylacetamide can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methylene group, and the N-methyl group. Based on data from similar structures, the expected chemical shifts are as follows:[4][7]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H5 | ~7.2-7.4 | Doublet of doublets |
| Thiophene H3, H4 | ~6.9-7.1 | Multiplet |
| Methylene (-CH₂-) | ~3.7 | Singlet |
| N-H (Amide) | ~5.5-6.5 | Broad singlet |
| N-Methyl (-CH₃) | ~2.8 | Doublet |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:[4][8]
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Thiophene C2 | ~135 |
| Thiophene C5 | ~127 |
| Thiophene C3, C4 | ~125-126 |
| Methylene (-CH₂-) | ~40 |
| N-Methyl (-CH₃) | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:[2][9]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300 | Amide N-H stretching |
| C-H Stretch (aromatic) | ~3100 | Thiophene C-H stretching |
| C-H Stretch (aliphatic) | ~2950 | Methylene and methyl C-H stretching |
| C=O Stretch (Amide I) | ~1640 | Carbonyl stretching |
| N-H Bend (Amide II) | ~1550 | N-H bending and C-N stretching |
| C-S Stretch | ~700 | Thiophene C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 155. Fragmentation patterns would likely involve cleavage of the amide bond and the bond between the methylene group and the thiophene ring.[10][11]
Potential Applications
While specific applications for N-methyl-2-thiophen-2-ylacetamide are not extensively documented, the broader class of thiophene-containing amides has shown significant promise in several fields.
-
Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The amide linkage is a key feature of many bioactive molecules. Therefore, N-methyl-2-thiophen-2-ylacetamide could serve as a valuable scaffold for the development of new therapeutic agents.[2]
-
Agrochemicals: Many commercial fungicides and herbicides contain thiophene and amide moieties.[5] The structural features of N-methyl-2-thiophen-2-ylacetamide make it a candidate for investigation as a potential agrochemical.
-
Materials Science: Thiophene-based polymers are widely used in organic electronics due to their excellent charge transport properties. While N-methyl-2-thiophen-2-ylacetamide is a small molecule, it could be used as a building block for the synthesis of more complex thiophene-containing polymers with tailored properties.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of N-methyl-2-thiophen-2-ylacetamide. The straightforward and efficient synthetic route, combined with the promising structural motifs, makes this compound an attractive target for further research and development in various scientific disciplines. The provided experimental protocols and characterization data serve as a solid foundation for researchers to explore the full potential of this intriguing molecule.
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